![molecular formula C22H29N5O B6038468 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide
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Overview
Description
2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide, also known as PPAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAP is a synthetic compound that was first synthesized in the 1970s, and since then, it has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor. 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has been shown to increase the levels of dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has also been shown to have analgesic effects, as it has been shown to reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide in lab experiments is its wide range of pharmacological properties. 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has been shown to have antidepressant, anxiolytic, and analgesic effects, which makes it a versatile compound for studying various neurological disorders. However, one limitation of using 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide in lab experiments is its relatively low yield in the synthesis process, which may make it difficult to produce large quantities for research purposes.
Future Directions
There are several future directions for research on 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide. One area of research is the potential use of 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide, which would allow for larger quantities to be produced for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide and its potential therapeutic applications.
Synthesis Methods
2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide is a synthetic compound that can be prepared by a multistep process. The first step involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-phenylpiperidine in the presence of a catalyst to form 1-(2-pyrimidinyl)-4-phenylpiperazine. This intermediate is then reacted with acetic anhydride to form 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. 2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-21(17-26-14-9-19(10-15-26)18-6-2-1-3-7-18)25-20-8-4-13-27(16-20)22-23-11-5-12-24-22/h1-3,5-7,11-12,19-20H,4,8-10,13-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHKOHYMJXBFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)CN3CCC(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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